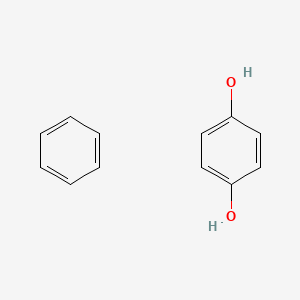

Benzene;benzene-1,4-diol

Description

Properties

CAS No. |

840523-94-6 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

benzene;benzene-1,4-diol |

InChI |

InChI=1S/C6H6O2.C6H6/c7-5-1-2-6(8)4-3-5;1-2-4-6-5-3-1/h1-4,7-8H;1-6H |

InChI Key |

DBIJGSXWEMYQHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=CC=C1.C1=CC(=CC=C1O)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Sustainable Production Paradigms

Advanced Catalytic Synthesis of Benzene-1,4-diol (B12442567)

Benzene-1,4-diol, commonly known as hydroquinone (B1673460), is a significant aromatic organic compound. stenutz.euwikipedia.org Its synthesis has evolved to include sophisticated catalytic methods that offer improved selectivity and efficiency. These methods are broadly categorized into homogeneous, heterogeneous, and biocatalytic routes.

Homogeneous Catalysis in Hydroquinone Production

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a crucial role in various industrial chemical processes, offering high selectivity and mild reaction conditions. mt.comsolubilityofthings.comyoutube.com In the context of hydroquinone production, homogeneous catalysts, often based on transition metal complexes, facilitate key transformations. mt.com For instance, the carbonylation of acetylene (B1199291) in the presence of a phosphine-rhodium complex catalyst in a non-reactive solvent can yield hydroquinone. google.com

A notable example involves the use of cobalt-salophen complexes in the aerobic oxidation of p-hydroquinone. acs.orgnih.gov Kinetic and spectroscopic studies suggest a mechanism where the Co(II)(salophen) complex activates molecular oxygen, leading to the formation of a Co(III)-superoxide species that facilitates the oxidation process. acs.orgnih.gov While highly efficient, a significant challenge in homogeneous catalysis is the separation of the catalyst from the product mixture, which can sometimes necessitate additional energy-intensive purification steps like distillation or chromatography. youtube.com

Heterogeneous Catalysis for Selective Synthesis

Heterogeneous catalysis, where the catalyst and reactants exist in different phases, is a cornerstone of industrial chemistry due to the ease of catalyst recovery and robustness. baranlab.org In the synthesis of benzene-1,4-diol, heterogeneous catalysts are employed in several key industrial routes.

One major industrial method for hydroquinone production involves the hydroxylation of phenol (B47542) using hydrogen peroxide over a solid catalyst. wikipedia.org This process yields a mixture of hydroquinone and its isomer, catechol. Another significant route is analogous to the cumene (B47948) process, where benzene (B151609) is dialkylated with propene to form 1,4-diisopropylbenzene. This intermediate is then oxidized in the presence of a catalyst to a bis(hydroperoxide), which subsequently rearranges in an acidic medium to produce hydroquinone and acetone. wikipedia.orggoogle.com

Zeolites, particularly iron-containing zeolites, have shown remarkable activity and selectivity in the direct hydroxylation of benzene to phenol, a precursor for hydroquinone. nih.gov These catalysts can achieve high selectivity for phenol even at significant conversion rates. nih.gov Research into supported metal catalysts, such as palladium and ruthenium on alumina (B75360) (Pd-Ru/Al2O3), has also shown promise for hydrogenation reactions relevant to biomass conversion, which can be a pathway to hydroquinone precursors. cardiff.ac.uk The choice of support material and catalyst preparation method significantly influences the catalyst's performance. cardiff.ac.uk

Biocatalytic and Enzymatic Routes to Benzene-1,4-diol

Biocatalytic and enzymatic methods are gaining prominence as sustainable alternatives for producing benzene-1,4-diol, often starting from renewable feedstocks like glucose. acs.orgnih.govresearchgate.net These methods utilize enzymes or whole-cell systems to perform highly specific chemical transformations under mild conditions.

A significant biocatalytic route involves the conversion of glucose to quinic acid through microbial catalysis, using organisms like Escherichia coli. acs.orgnih.gov The quinic acid is then chemically or enzymatically converted to hydroquinone. acs.orgnih.govresearchgate.net This approach circumvents the use of volatile and carcinogenic benzene, which is derived from non-renewable fossil fuels. acs.orgnih.govresearchgate.net

Enzymes such as monooxygenases and peroxygenases are also being explored for the direct hydroxylation of phenols to hydroquinones. researchgate.net For example, unspecific peroxygenases (UPOs) from fungi like Aspergillus brasiliensis can selectively hydroxylate a range of phenolic compounds to their corresponding hydroquinones, using hydrogen peroxide as a green oxidant. researchgate.net Engineered cytochrome P450 monooxygenases have also been developed to enable the chemo- and regioselective dihydroxylation of benzene to hydroquinone. researchgate.net Furthermore, enzymes like β-xylosidase can catalyze the synthesis of hydroquinone glycosides from xylooligosaccharides. nih.gov

Table 1: Comparison of Catalytic Methods for Benzene-1,4-diol Synthesis

| Catalytic Method | Catalyst Examples | Advantages | Challenges | Key Findings |

| Homogeneous Catalysis | Rhodium-phosphine complexes, Co(salophen) google.comacs.orgnih.gov | High selectivity, mild reaction conditions, well-defined active sites. mt.comsolubilityofthings.comyoutube.com | Difficult catalyst separation and recovery. youtube.com | Co(salophen) catalyzes aerobic oxidation of hydroquinone via a Co(III)-superoxide intermediate. acs.orgnih.gov |

| Heterogeneous Catalysis | Zeolites (Fe/ZSM-5), supported metals (Pd/C, Ru/Al2O3). wikipedia.orgnih.govcardiff.ac.uk | Easy catalyst separation, robust, reusable. baranlab.org | Lower selectivity compared to homogeneous catalysts, potential for metal leaching. | Fe-zeolites show high selectivity for direct benzene hydroxylation to phenol. nih.gov |

| Biocatalysis/Enzymatic | E. coli (for glucose to quinic acid), Unspecific Peroxygenases (UPOs), Cytochrome P450. acs.orgnih.govresearchgate.netresearchgate.net | High selectivity, mild conditions, use of renewable feedstocks, environmentally friendly. nih.gov | Lower reaction rates, potential for enzyme inhibition. | A benzene-free route from glucose to hydroquinone has been established. acs.orgnih.govresearchgate.net UPOs can selectively hydroxylate phenols using H2O2. researchgate.net |

Green Chemistry Principles in Benzene-1,4-diol Synthesis

The application of green chemistry principles to the synthesis of benzene-1,4-diol aims to create more sustainable and environmentally friendly production processes. nih.govrsc.org This involves the use of benign solvents, maximizing atom economy, and minimizing waste.

Environmentally Benign Solvents and Solvent-Free Processes

The choice of solvent is a critical aspect of green chemistry, as organic solvents are often volatile, flammable, and toxic. researchgate.net The search for greener alternatives has led to the investigation of water, ionic liquids, and supercritical fluids as reaction media. researchgate.netnih.gov For instance, the synthesis of trimethyl hydroquinone has been reported using an environmentally friendly method where the reagents can be recycled. google.com

Solvent-free, or solid-state, reactions offer a significant environmental advantage by eliminating the need for solvents altogether. cmu.edu Research has shown that certain reactions, such as the PtO2-catalyzed reduction of o-hydroquinone, can proceed efficiently in the solid state under milder conditions than in liquid or vapor phases. cmu.edu

Atom Economy and Waste Minimization Strategies

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. youtube.com Industrial processes for hydroquinone production are continuously being evaluated and improved to enhance their atom economy. wikipedia.org

The traditional route to hydroquinone starting from benzene nitration and reduction involves multiple steps and generates significant waste. google.com In contrast, the direct hydroxylation of phenol with hydrogen peroxide is a more atom-economical process as the main byproduct is water. wikipedia.org Similarly, the biocatalytic route from glucose represents a significant step towards waste minimization by utilizing a renewable feedstock and often involving fewer reaction steps. acs.orgnih.gov The development of catalytic processes that minimize or find uses for byproducts is a central goal in making the synthesis of benzene-1,4-diol more sustainable.

Table 2: Application of Green Chemistry Principles in Benzene-1,4-diol Synthesis

| Green Chemistry Principle | Application in Benzene-1,4-diol Synthesis | Examples | Benefits |

| Use of Benign Solvents | Replacing traditional volatile organic solvents with greener alternatives. | Water, ionic liquids, supercritical fluids. researchgate.netnih.gov | Reduced toxicity, flammability, and environmental pollution. researchgate.net |

| Solvent-Free Synthesis | Conducting reactions in the solid state to eliminate the need for solvents. | Solid-state hydrogenation of hydroquinone precursors. cmu.edu | Elimination of solvent waste, potentially milder reaction conditions. cmu.edu |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Direct hydroxylation of phenol with H2O2. wikipedia.org Biocatalytic conversion of glucose. acs.orgnih.gov | Reduced waste generation, more efficient use of resources. |

| Waste Minimization | Developing processes that produce less waste and find applications for byproducts. | Catalytic routes with high selectivity, recycling of catalysts and solvents. nih.govgoogle.com | Reduced environmental impact, lower disposal costs. |

Development of Benzene-Free Synthesis Routes

The imperative to develop sustainable chemical manufacturing processes has driven research into alternatives for producing fundamental chemical building blocks traditionally derived from petroleum feedstocks. Benzene-1,4-diol (hydroquinone), a crucial industrial chemical, is conventionally synthesized from benzene, a volatile and carcinogenic compound. researchgate.netresearchgate.net A significant breakthrough in sustainable chemistry has been the establishment of a benzene-free synthesis route starting from glucose, a renewable and non-toxic feedstock derived from plant polysaccharides. researchgate.netgoogle.com

This innovative pathway leverages a combination of biocatalysis and chemical catalysis. The process begins with the microbial conversion of glucose into quinic acid. researchgate.netresearchgate.net Specifically, engineered strains of Escherichia coli, such as E. coli QP1.1/pKD12.138, have been developed to synthesize quinic acid from glucose in high yields under controlled fermentor conditions, reaching concentrations of up to 49 g/L. researchgate.netresearchgate.net

The microbially-produced quinic acid is then chemically converted to benzene-1,4-diol. This step involves an oxidative decarboxylation of the quinic acid. Several methods have been explored for this chemical transformation, achieving high yields of purified hydroquinone. researchgate.netresearchgate.net The oxidation can be performed using various reagents, with notable results summarized in the table below.

Table 1: Yields of Benzene-1,4-diol from Quinic Acid using Different Oxidation Methods

| Oxidizing Agent/System | Yield of Benzene-1,4-diol | Reference |

|---|---|---|

| Sodium hypochlorite (B82951) (NaOCl) | 87% | researchgate.netresearchgate.net |

| Ceric ammonium (B1175870) sulfate (B86663) ((NH₄)₂Ce(SO₄)₃) | 91% | researchgate.netpeekchina.com |

| Vanadium pentoxide (V₂O₅) | 85% | researchgate.netpeekchina.com |

| Silver phosphate (B84403) (Ag₃PO₄) with K₂S₂O₈ | 74% | researchgate.netresearchgate.net |

This integrated bio-catalytic and chemo-catalytic approach not only circumvents the use of hazardous benzene but also provides a model for interfacing microbial synthesis with chemical processes to produce valuable aromatic compounds from renewable resources. researchgate.netpeekchina.com

Derivatization and Functionalization Chemistry

The two hydroxyl groups on the benzene-1,4-diol ring provide reactive sites for a wide array of chemical modifications. This allows for the synthesis of a diverse range of derivatives with tailored properties for various applications, from pharmaceuticals to materials science.

Synthesis of Substituted Benzene-1,4-diol Analogues (e.g., alkylated, halogenated)

Alkylation: The benzene ring of benzene-1,4-diol can be substituted with alkyl groups through reactions such as Friedel-Crafts alkylation. wikipedia.orggoogle.com The hydroxyl groups are strongly activating, directing electrophilic substitution to the ortho positions. The reaction can be controlled to produce mono- or di-alkylated products. For example, reacting benzene-1,4-diol with tertiary butyl alcohol in the presence of dilute sulfuric acid can produce di-tertiary-butyl hydroquinone in high yield. google.com The extent of alkylation can be managed by controlling the reaction conditions and the molar ratio of the alkylating agent. google.com Both alcohols and olefins can serve as alkylating agents in the presence of an acid catalyst. google.com

Halogenation: As an activated aromatic compound, benzene-1,4-diol readily undergoes electrophilic aromatic substitution with halogens like chlorine and bromine. chemguide.co.ukmasterorganicchemistry.com The reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) for chlorination or iron(III) bromide (FeBr₃) for bromination, to polarize the halogen molecule and increase its electrophilicity. chemguide.co.uklibretexts.org The hydroxyl groups direct the incoming halogen to the positions ortho to them on the ring. Due to the high reactivity, controlling the reaction to achieve mono-halogenation can be challenging, and poly-halogenated products may be formed. uobabylon.edu.iq

Formation of Ethers, Esters, and Polymeric Precursors

Ethers: The hydroxyl groups of benzene-1,4-diol can be converted into ethers through various etherification reactions. The Williamson ether synthesis is a common method, involving the deprotonation of the hydroxyl groups with a strong base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. masterorganicchemistry.comwikipedia.org This can be used to produce mono- or di-ethers. For instance, selective mono-etherification to produce compounds like mequinol (4-methoxyphenol) can be achieved by reacting benzene-1,4-diol with methanol (B129727) in the presence of a catalyst system, such as a strong acid combined with a nitrite (B80452) promoter. ias.ac.ingoogle.com

Esters: Ester derivatives are readily formed by reacting benzene-1,4-diol with acylating agents like acyl chlorides or acid anhydrides. savemyexams.comlibretexts.org This reaction proceeds via a nucleophilic addition-elimination mechanism where the hydroxyl group attacks the carbonyl carbon of the acyl chloride, leading to the elimination of hydrogen chloride and the formation of an ester linkage. youtube.com This method is highly efficient and can be used to synthesize a variety of mono- and di-esters. chemicalforums.com

Polymeric Precursors: Benzene-1,4-diol is a critical monomer in the synthesis of high-performance polymers. Its most notable application is in the production of polyetheretherketone (PEEK), a robust thermoplastic with excellent thermal and chemical resistance. peekchina.comrsc.org The synthesis of PEEK typically involves a step-growth polymerization via the nucleophilic substitution reaction between the disodium (B8443419) salt of benzene-1,4-diol and 4,4′-difluorobenzophenone in a polar aprotic solvent. peekchina.comgoogle.com

Furthermore, benzene-1,4-diol can undergo oxidative polymerization to form polyhydroquinone (PHQ). researchgate.netsciengine.com This reaction can be carried out chemically or electrochemically and results in a redox-active polymer with quinone and hydroquinone units in its main chain, which has potential applications in materials for energy storage and biosensors. researchgate.netmdpi.com

Elucidation of Chemical Reactivity and Reaction Mechanisms

Redox Chemistry and Electron Transfer Processes

Benzene-1,4-diol (B12442567), also known as hydroquinone (B1673460), and its oxidized counterpart, p-benzoquinone, form a classic and widely studied redox couple. The reversible nature of this two-electron, two-proton process is central to its chemical behavior and its role in various chemical and biological systems. jackwestin.com The standard electrode potential (E°) for the benzoquinone/hydroquinone (Q/H₂Q) redox couple is +286 mV at 25 °C and pH 7.0. inchem.org

The oxidation of hydroquinone to p-benzoquinone can be achieved through various chemical and electrochemical methods. inchem.org This process involves the loss of two electrons and two protons. The oxidation can proceed in a stepwise manner, forming a semiquinone radical as an intermediate. researchgate.net

C₆H₄(OH)₂ ⇌ C₆H₄O₂ + 2H⁺ + 2e⁻

Common oxidizing agents that can effect this transformation include potassium bromate (B103136) in acidic conditions, hydrogen peroxide (often with a catalyst), and various metal salts. inchem.orgyoutube.comstackexchange.com The oxidation with hydrogen peroxide, for instance, can be catalyzed by copper(II) ions. researchgate.net In biological systems, enzymes such as peroxidases can catalyze the oxidation of hydroquinones. acs.org The rate of autoxidation of hydroquinone in an aqueous medium is highly dependent on pH, occurring much more rapidly in alkaline conditions. inchem.org

The oxidation process can be influenced by the presence of catalysts. For example, the oxidation rate of hydroquinone to p-benzoquinone with hydrogen peroxide can be significantly increased by using a Cu(II)-resin catalyst. researchgate.net

The reduction of p-benzoquinone to hydroquinone is the reverse of the oxidation process, involving the gain of two electrons and two protons. jackwestin.com This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄). chegg.com

The equilibrium between hydroquinone and p-benzoquinone is a dynamic process influenced by the concentrations of the reactants, products, and the surrounding chemical environment, including pH. jackwestin.com In photocatalytic systems, under certain conditions where the concentration of p-benzoquinone exceeds that of dissolved oxygen, it can be quantitatively reduced to hydroquinone by reacting with photogenerated electrons. researchgate.net

The reversible nature of the hydroquinone/p-benzoquinone redox couple makes it a key component in various applications, including as an electron transfer mediator in enzyme-catalyzed reactions. jackwestin.com

Cyclic voltammetry (CV) is a powerful technique for studying the electrochemical behavior of the hydroquinone/p-benzoquinone system. rsc.orgrsc.org A typical cyclic voltammogram of hydroquinone shows a distinct anodic (oxidation) peak and a corresponding cathodic (reduction) peak. mjcce.org.mk

The separation between the anodic and cathodic peak potentials (ΔEp) provides information about the electron transfer kinetics of the reaction. For an ideal reversible two-electron transfer process, the ΔEp is approximately 29.5 mV at 25°C. However, in practice, this value can be larger, indicating quasi-reversible or irreversible kinetics. For example, at a bare carbon paste electrode, the ΔEp for hydroquinone has been measured to be 578 mV, which decreases significantly to 83 mV at a pre-anodized carbon paste electrode, indicating improved electrocatalytic activity. rsc.org Similarly, at an ordinary platinum electrode in 1 mol/l HClO₄, the ΔEp was found to be 463 ± 3 mV. mjcce.org.mk

The peak currents in the cyclic voltammogram are typically proportional to the concentration of hydroquinone, a relationship that can be used for quantitative analysis. nih.govresearchgate.net Studies have shown a good linear relationship between the oxidation peak current and hydroquinone concentration over a significant range. nih.govresearchgate.net

Table 1: Electrochemical Parameters of Hydroquinone from Cyclic Voltammetry Studies

| Electrode Material | Electrolyte | Peak Potential Separation (ΔEp) (mV) | Linear Concentration Range (mol L⁻¹) | Detection Limit (mol L⁻¹) | Reference |

| Nanometer cobalt/l-glutamate-modified glassy carbon electrode | 0.2 M PBS (pH 7.0) | Not specified | 3.85 × 10⁻⁶ to 1.30 × 10⁻³ | 4.97 × 10⁻⁷ | nih.govresearchgate.net |

| Ordinary Platinum Electrode | 1 mol/l HClO₄ | 463 ± 3 | Not specified | Not specified | mjcce.org.mk |

| Pre-anodized Carbon Paste Electrode | Not specified | 83 | 4 × 10⁻⁷ to 1.0 × 10⁻⁴ | 1.05 × 10⁻⁷ | rsc.org |

This table is interactive. Click on the headers to sort the data.

Radical Chemistry and Intermediates

The redox chemistry of hydroquinone is intimately linked to the formation of radical intermediates, particularly the semiquinone radical.

Oxidation of hydroquinones: Heme-containing peroxidases can oxidize hydroquinones to their corresponding semiquinone radicals. acs.org

Reduction of quinones: Enzymes like xanthine (B1682287) oxidase can reduce quinones to semiquinone radicals. acs.org

Comproportionation: A reaction between a hydroquinone and a quinone can produce the semiquinone radical. acs.org

Autoxidation: Hydroquinones can undergo autoxidation, especially in alkaline solutions, to form semiquinone radicals. nih.gov

The semiquinone radical itself can undergo further reactions. It can be oxidized to the quinone or reduced to the hydroquinone. The stability and reactivity of the semiquinone radical are influenced by factors such as pH and the presence of substituents on the benzene (B151609) ring. nih.gov

Hydroquinone can act as a radical scavenger. The mechanism often involves the donation of a hydrogen atom from the hydroxyl group to another radical, thereby neutralizing it. This process results in the formation of a more stable semiquinone radical.

The kinetics of these radical scavenging reactions are crucial in understanding the antioxidant properties of hydroquinone. For instance, in the context of photocatalysis, p-benzoquinone has been used as a scavenger for superoxide (B77818) radicals (O₂⁻•). researchgate.net However, research indicates that if the concentration of p-benzoquinone is high enough, it may react with photogenerated electrons instead of the superoxide radicals. researchgate.net

The interaction between the hydroquinone/quinone system and reactive oxygen species (ROS) like superoxide is complex. While hydroquinone can scavenge radicals, the reoxidation of hydroquinone and semiquinone can also lead to the production of superoxide radicals, creating a futile redox cycle under certain conditions. researchgate.netacs.org

Kinetics and Thermodynamics of Benzene-1,4-diol Reactions

The reactivity of benzene-1,4-diol, also known as hydroquinone, is characterized by the two hydroxyl groups attached to the benzene ring in a para position. atamankimya.com These hydroxyl groups are weakly acidic, similar to other phenols, and can lose a proton to form a phenolate (B1203915) ion. wikipedia.org The kinetics and thermodynamics of its reactions are influenced by factors such as the solvent, temperature, and the presence of catalysts or other reagents.

One notable reaction is the oxidation of benzene-1,4-diol. Studies on the oxidation of benzene-1,4-diol by trisoxalatocobaltate(III) ion in an aqueous acidic medium have shown that the reaction follows a second-order rate law, being first order in both reactants. The rate constant for this reaction was determined to be (1.65 ± 0.16) x 10⁻³ mol⁻¹ dm³ s⁻¹ at 25.0 ± 0.1°C and an ionic strength of 1.0 mol dm⁻³. The reaction rate was found to be independent of the acid concentration in the range of 0.02 to 0.50 mol dm⁻³, which is attributed to the low dissociation constant of benzene-1,4-diol in this range. The lack of effect of ionic strength on the reaction rate suggests that the undissociated form of benzene-1,4-diol is the primary reacting species. This oxidation is believed to proceed via an outer-sphere mechanism, with the formation of a semiquinone radical as a rate-determining step, although this radical is highly reactive and not easily observed experimentally.

The thermodynamics of benzene-1,4-diol have also been a subject of study. Critically evaluated thermophysical property data is available from sources like the NIST/TRC Web Thermo Tables (WTT). nist.gov This data includes properties such as the enthalpy of phase transition, enthalpy of vaporization or sublimation, and heat capacity at various conditions, which are crucial for understanding the energy changes associated with its reactions and phase behavior. nist.gov For instance, the enthalpy of sublimation for 2,5-dimethyl-1,4-benzenediol, a derivative, has been reported to be in the range of 332 to 361 kJ/mol. nist.gov

The formation of complexes is another important aspect of benzene-1,4-diol's reactivity. For example, it reacts rapidly with palladium(II) aqua-ions in acidic aqueous perchlorate (B79767) media to form a 1:1 green complex. rsc.org The equilibrium quotient for this reaction, {Pd²⁺+ H₂cat ⇌[Pd(cat)]+ 2H⁺}, was found to be (6 ± 2)× 10⁻³ mol dm⁻³ at 25 °C and an ionic strength of 0.20 mol dm⁻³. rsc.org The forward reaction rate shows a combined [H⁺]⁻¹ and [H⁺]⁻² dependence, indicating that the reaction proceeds through pathways involving [Pd(OH)]⁺ and Pd[OH]₂ with the diol to form a chelate complex. rsc.org

Specific Reaction Types and Advanced Transformations

Benzene-1,4-diol is a significant monomer and inhibitor in polymerization reactions. Its antioxidant properties are exploited to prevent the radical-initiated polymerization of various monomers like acrylic acid, methyl methacrylate (B99206), and cyanoacrylate, thereby extending the shelf life of photosensitive resins. atamankimya.com It acts as a free radical scavenger. atamankimya.com

As a monomer, benzene-1,4-diol, or more specifically its disodium (B8443419) diphenolate salt, is a key component in the production of high-performance polymers. atamankimya.com This salt is used as an alternating comonomer unit in the synthesis of polyetheretherketone (PEEK), a robust engineering thermoplastic. atamankimya.com The ability of benzene-1,4-diol to lose a hydrogen cation from both hydroxyl groups to form a diphenolate ion is central to this application.

Furthermore, derivatives of benzene-1,4-diol are utilized in the synthesis of other polymers. For instance, 1,4-benzenedimethanol, a related diol, is used in iron-catalyzed dehydrocoupling polymerization with silane (B1218182) monomers to produce poly(silylether)s with number average molecular weights reaching up to 36.3 kDa. researchgate.net

The following table summarizes the role of benzene-1,4-diol in various polymerization reactions:

| Role | Polymerization System | Resulting Polymer/Effect |

| Inhibitor | Acrylic acid, methyl methacrylate, cyanoacrylate | Prevents premature polymerization |

| Comonomer | With a corresponding comonomer | Polyetheretherketone (PEEK) |

| Precursor (as a derivative) | 1,4-benzenedimethanol with silanes | Poly(silylether)s |

Benzene-1,4-diol and its derivatives can participate in coupling reactions. Diazonium coupling reactions, for instance, involve the reaction of a diazonium salt with an activated aromatic ring to form an azo compound, characterized by a nitrogen-nitrogen double bond bridge between two aromatic rings. chemguide.co.ukcsbsju.edu While direct coupling of benzene-1,4-diol with diazonium salts is less common, the principles of electrophilic aromatic substitution that govern these reactions are relevant to its reactivity. csbsju.edu The hydroxyl groups of benzene-1,4-diol are activating groups, making the ring susceptible to electrophilic attack.

Oligomerization, the formation of short-chain polymers, can also occur. For example, the synthesis of allyl-functionalized cyanate (B1221674) ester oligomers has been reported, which involves precursors that can be structurally related to benzene-1,4-diol derivatives. researchgate.net

A notable reaction that can lead to oligomeric products is the Friedel-Crafts arylation, also known as the Scholl reaction. nih.gov This reaction typically involves the coupling of two aromatic rings using a strong acid catalyst. nih.gov While this reaction often leads to mixtures of aromatic products, coordination of benzene to a tungsten complex has been shown to enable the coupling with a second arene without subsequent rearomatization or oligomerization, leading to functionalized cyclohexenes. nih.gov

Research has also explored the selective monoetherification of benzene-1,4-diol. researchgate.net Catalytic amounts of NaNO₂ in acidic conditions can promote the reaction between benzene-1,4-diol and alcohols to selectively yield the corresponding mono-ether. researchgate.net The proposed mechanism involves the in-situ generation of a semi-quinone intermediate, which then undergoes nucleophilic attack by the alcohol. researchgate.net

Benzene-1,4-diol is known to form various complexes and participate in supramolecular assemblies. A classic example is the formation of quinhydrone, a dark-green crystalline charge-transfer complex, when colorless benzene-1,4-diol and yellow benzoquinone are co-crystallized in a 1:1 ratio. This complex has a melting point of 171 °C and dissociates back into its constituent molecules when dissolved in hot water.

Benzene-1,4-diol can also act as a guest molecule in the formation of clathrates, which are inclusion compounds where guest molecules are trapped within the crystal lattice of a host molecule. The diol host compound 1,1-bis(4-hydroxyphenyl)cyclohexane (B144779) has been shown to include all three isomers of benzenediol (ortho, meta, and para). rsc.org X-ray crystallography has revealed that the clathrates formed with ortho- and para-benzenediol are stabilized by hydrogen bonds. rsc.org Competition experiments demonstrated that the para-isomer (benzene-1,4-diol) is preferentially enclathrated by this host. rsc.org This selectivity is explained by lattice energy calculations. rsc.org

The interaction of benzene-1,4-diol with metal ions has also been studied. As mentioned earlier, it forms a 1:1 complex with palladium(II) in aqueous solution. rsc.org Furthermore, computational studies on the interaction of benzene-1,4-dicarboxamide with methylmalonyl dichloride have provided insights into the sequential formation of mono- and bis(1,3-oxazine-6-one) derivatives, highlighting the role of charge distribution on the reactivity of the amide groups. mdpi.com

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are instrumental in elucidating the molecular structure and electronic properties of benzene-1,4-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

¹H NMR: In the proton NMR spectrum of benzene-1,4-diol, the chemical shifts are influenced by the electron-donating hydroxyl groups and the aromatic ring current. researchgate.netchemicalbook.comnih.gov The protons on the benzene ring typically appear as a singlet, indicating their chemical equivalence due to symmetry. The hydroxyl protons also give rise to a distinct signal. The exact chemical shifts can vary depending on the solvent used. researchgate.netresearchgate.net

¹³C NMR: The ¹³C NMR spectrum of benzene-1,4-diol shows distinct signals for the carbon atoms. rsc.orgresearchgate.net The carbon atoms attached to the hydroxyl groups (C-O) are deshielded and appear at a lower field compared to the other ring carbons. The symmetry of the molecule results in fewer signals than the total number of carbon atoms.

2D-NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), are employed to correlate the signals of directly bonded ¹H and ¹³C atoms, confirming the assignments made in the 1D spectra. researchgate.net

Interactive Data Table: NMR Data for Benzene-1,4-diol

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~6.6 | Singlet | Aromatic (4H) |

| ¹H | ~8.5 | Singlet | Hydroxyl (2H) |

| ¹³C | ~116 | C-H | |

| ¹³C | ~149 | C-O |

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Infrared (IR) and Raman Spectroscopy (Vibrational Analysis)

IR Spectroscopy: The infrared spectrum of benzene-1,4-diol is characterized by several key absorption bands. rsc.orgchegg.comlibretexts.org A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups, often broadened due to hydrogen bonding. chegg.com The C-H stretching vibrations of the aromatic ring are observed between 3000 and 3100 cm⁻¹. libretexts.org In-ring C-C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. libretexts.org Strong absorptions in the 900-675 cm⁻¹ range are attributed to out-of-plane C-H bending. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. rsc.orgspectroscopyonline.com The symmetric vibrations of the benzene ring are often more intense in the Raman spectrum. For instance, the ring breathing mode is a characteristic Raman band. Studies using surface-enhanced Raman spectroscopy (SERS) have been conducted on related compounds like 1,4-benzenedithiol (B1229340) to analyze their structure on nanoparticle surfaces. electrochemsci.org

Interactive Data Table: Key Vibrational Frequencies for Benzene-1,4-diol

| Vibrational Mode | Frequency Range (cm⁻¹) | Technique |

| O-H Stretch | 3200-3600 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR |

| C-C In-ring Stretch | 1400-1600 | IR, Raman |

| C-H Out-of-plane Bend | 900-675 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the benzene-1,4-diol molecule. shu.ac.uk The absorption of UV or visible radiation promotes electrons from lower energy orbitals to higher energy orbitals. shu.ac.uk

The UV-Vis spectrum of hydroquinone typically exhibits absorption maxima around 222 nm and 292 nm. researchgate.netsielc.comunpatti.ac.id These absorptions are attributed to π → π* electronic transitions within the benzene ring. researchgate.netyoutube.com The presence of the hydroxyl groups can cause a shift in the absorption bands compared to unsubstituted benzene. The exact position of the absorption maxima can be influenced by the solvent and pH. bilkent.edu.tr For instance, in aqueous solution, the peak is observed at λmax = 292 nm. researchgate.net Other sources report maxima at 291 nm and 294 nm. mdpi.com

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. youtube.commiamioh.edu

In the mass spectrum of a related compound, benzene, the molecular ion peak ([M]⁺) is observed at an m/z corresponding to its molecular weight. docbrown.info A common fragmentation pattern for aromatic compounds is the loss of a hydrogen atom to form an [M-1]⁺ ion. docbrown.info For benzene-1,4-diol, the molecular ion peak would be expected at m/z 110. Fragmentation may involve the loss of a hydrogen atom, a hydroxyl group, or cleavage of the aromatic ring. The fragmentation pattern of 1,4-dimethylbenzene, for example, shows a significant peak corresponding to the loss of a hydrogen atom from the parent molecular ion. docbrown.info Another study on benzene's mass spectrum details the successive loss of hydrogen atoms. fluorine1.ru

Electron Energy-Loss Spectroscopy (EELS) and Auger Spectroscopy

EELS and Auger spectroscopy are surface-sensitive techniques that provide information about the elemental composition and electronic structure of materials. jeol.comwikipedia.orgepfl.chucsd.edu

EELS: Electron energy-loss spectroscopy involves analyzing the energy loss of electrons after they have interacted with a sample. wikipedia.orgepfl.ch This technique can probe various excitations, including interband transitions and core-level ionizations, providing insights into the electronic properties of benzene-1,4-diol. jeol.comwikipedia.org While specific EELS studies on benzene-1,4-diol are not widely available, the technique is, in principle, capable of providing valuable data on its electronic structure. aps.org

Auger Spectroscopy: Auger Electron Spectroscopy (AES) is used to determine the elemental composition of a sample's surface. jiwaji.edulibretexts.org It involves the detection of Auger electrons, which are emitted from an atom in a process following the removal of a core electron. jiwaji.edu AES could be used to confirm the elemental composition (carbon and oxygen) of a benzene-1,4-diol sample.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. docbrown.info

Benzene-1,4-diol exists in different polymorphic forms, with the α and β forms being the most common. researchgate.net The crystal structure reveals the bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which play a crucial role in the solid-state packing. researchgate.netrsc.org

For example, the β-hydroquinone clathrate has been studied, revealing a hexagonal unit cell. rsc.org In this structure, the hydrogen-bonded hexagonal rings of hydroxyl groups are nearly planar. rsc.org The C-C bond lengths in the aromatic ring are intermediate between those of a single and a double bond, consistent with the delocalized π-electron system of the benzene ring. docbrown.info High-resolution X-ray and neutron diffraction studies on hydroquinone clathrates provide detailed insights into host-guest interactions. acs.org

Interactive Data Table: Crystallographic Data for a β-Hydroquinone Clathrate

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P3 |

| a (Å) | 16.67(1) |

| c (Å) | 5.518(5) |

| Z | 3 |

Data from a study on a β-hydroquinone clathrate with hydrogen sulphide. rsc.org

Advanced Spectroscopic and Structural Characterization

The crystal structure of benzene-1,4-diol (B12442567) (hydroquinone, HQ) is significantly influenced by the formation of robust intermolecular hydrogen bonding networks. The primary interaction governing the crystal packing is the O−H···O hydrogen bond. au.dk In the β-polymorph of hydroquinone (B1673460), molecules organize into a three-dimensional hydrogen-bonded framework, creating infinitely long void channels that run through the structure. au.dk The architecture of these channels is defined by hexagonal rings formed by O-H groups oriented in the ab-plane, which constitute the narrowest part of the channels. au.dk

The stability and arrangement of the crystal lattice are dominated by these host-host interactions. au.dk The O−H···O hydrogen bond is a normal electrostatic interaction at ambient conditions, with an O···O distance of approximately 2.72 Å. au.dk However, under high pressure, this bond can become more energetic and partly covalent. au.dk

The interplay between different types of intermolecular forces is critical. The intrinsic weakness of certain types of resonance-assisted hydrogen bonds (RAHB) can allow for alternative packing arrangements controlled by other forces, such as dipole-dipole interactions between carbonyl groups in derivative structures. nih.gov The lack of hydrogen bond donor groups in derivatives can lead to less tightly packed crystals with weaker intermolecular bonds, as confirmed by lower enthalpies of fusion. nih.gov

Benzene-1,4-diol is known to exhibit polymorphism, existing in at least four different solid crystalline forms, denoted as α, β, γ, and δ. aip.org The α-HQ form is the thermodynamically stable polymorph at ambient conditions and possesses R3̅ space group symmetry, featuring a hydrogen-bonded network of α-helices. au.dk The β-HQ structure, which is isostructural to hydroquinone clathrates, is also stable under ambient conditions and has the same R3̅ space group symmetry. au.dkaip.org The γ-HQ form is a metastable monoclinic crystalline phase that can be obtained by rapid evaporation in ether or through sublimation. aip.org

Co-crystallization is a prominent phenomenon for hydroquinone, where it forms multi-component crystals with various other molecules, known as co-formers. This process can lead to the formation of novel crystal structures with modified physicochemical properties. hku.hk The study of co-crystal polymorphism has revealed that, like single-component crystals, co-crystals can also exist in different polymorphic forms. researchgate.net

A historically significant example is the 1:1 co-crystal of hydroquinone and benzoquinone, known as quinhydrone, first reported in 1844. youtube.com Its structure consists of alternating hydroquinone and benzoquinone molecules forming hydrogen-bonded chains, which then stack into sheets directed by charge transfer interactions. youtube.com This motif of cooperative hydrogen bonding and charge transfer interactions is highly predictable and can be extended to more complex systems. youtube.com

Recent research has explored a variety of hydroquinone co-crystals. For example, co-crystals have been successfully formed with propan-2-ol, N,N-dimethylacetamide (DMA), and N,N-diethylformamide (DEF) in different stoichiometric ratios. rsc.orgresearchgate.net The anti-depressant drug agomelatine (B1665654) is particularly notable for its ability to co-crystallize with numerous co-formers, including hydroquinone, forming at least two novel polymorphs (Form III and Form IV). researchgate.net In the agomelatine-hydroquinone co-crystal system, thermal analysis has shown that the different polymorphs are enantiotropically related, with one form being more stable at higher temperatures. researchgate.net

Table 1: Examples of Benzene-1,4-diol Co-crystals

| Co-former | Stoichiometric Ratio (HQ:Co-former) | Crystal System/Space Group | Reference |

|---|---|---|---|

| Benzoquinone (Quinhydrone) | 1:1 | Monoclinic | youtube.com |

| Propan-2-ol | Not Specified | Not Specified | rsc.orgresearchgate.net |

| N,N-dimethylacetamide (DMA) | Not Specified | Not Specified | rsc.orgresearchgate.net |

| N,N-diethylformamide (DEF) | Not Specified | Not Specified | rsc.orgresearchgate.net |

| Agomelatine (Form II) | 1:1 | Orthorhombic / P212121 | ub.edu |

| Agomelatine (Form III) | 1:1 | Not Specified | researchgate.net |

The β-polymorph of hydroquinone (β-HQ) is renowned for its ability to act as a host lattice, forming non-stoichiometric inclusion compounds known as clathrates. aip.org In these structures, small "guest" molecules are trapped within the voids of the crystalline host framework. aip.org The β-HQ host lattice is composed of two interpenetrated but not interconnected networks. aip.org This framework creates cavities that are moderately electronegative and can encapsulate a variety of small molecules without forming covalent bonds with them. acs.org

Three distinct crystallographic host lattices for β-HQ clathrates have been identified, designated as type I, II, and III, all sharing a 1:3 guest-to-HQ stoichiometric proportion. aip.org The specific type of β-HQ structure that forms is dependent on the nature and size of the guest molecule, as well as the formation conditions. aip.org Type I clathrates crystallize in the rhombohedral space group R3̅. aip.org

A wide array of guest molecules have been shown to form clathrates with hydroquinone. These include noble gases like Argon (Ar), Xenon (Xe), and Krypton (Kr), as well as other small molecules such as hydrogen sulfide (B99878) (H₂S), methane (B114726) (CH₄), and carbon dioxide (CO₂). aip.org The interactions between the host and guest are significant; calculated binding energies reveal strong interactions with the host system. acs.org For instance, the CO₂ guest molecule exhibits a thermodynamic stability within the hydroquinone clathrate that is comparable to or even greater than that of many molecular co-crystals. acs.org

The process of guest release from these clathrates has been studied, showing that upon heating, the guest molecules are released at a specific decomposition temperature, causing a structural transition from the β-HQ clathrate to the α-HQ phase plus the gaseous guest. aip.org Spectroscopic methods like Raman and solid-state ¹³C NMR are effective for characterizing the occupation of guest molecules within the clathrate cages. acs.org For example, ¹³C NMR signals at 125 ppm provide clear evidence of CO₂ molecules trapped within the hydroquinone framework. acs.org

Table 2: Guest Molecules in Benzene-1,4-diol (β-HQ) Clathrates

| Guest Molecule | Clathrate Type | Analytical Technique(s) | Reference |

|---|---|---|---|

| Carbon Dioxide (CO₂) | Type I | X-ray Diffraction, Neutron Diffraction, Raman, NMR | aip.orgacs.orgacs.org |

| Methane (CH₄) | Type I | Molecular Dynamics, X-ray Diffraction | aip.orgnih.gov |

| Argon (Ar) | Type I | Not Specified | aip.org |

| Xenon (Xe) | Type I | Not Specified | aip.org |

| Krypton (Kr) | Type I | Not Specified | aip.org |

| Hydrogen Sulfide (H₂S) | Type I | Not Specified | aip.org |

| Nitrogen (N₂) | Not Specified | X-ray Diffraction, Raman Spectroscopy | hpmpc.org |

| Acetonitrile (B52724) | Not Specified | X-ray Diffraction | au.dk |

The adsorption and orientation of benzene-1,4-diol on solid surfaces can be investigated using advanced surface science techniques. Low-Energy Electron Diffraction (LEED) is a powerful method for determining the structure of crystalline surfaces and the arrangement of molecules adsorbed upon them. princeton.edu Studies utilizing LEED, in conjunction with other methods like Auger electron spectroscopy and infrared spectroscopy, have provided insights into the orientation of hydroquinone molecules when adsorbed on platinum electrodes. princeton.edu Such research is crucial for understanding the interfacial behavior of this compound, which is relevant in fields like electrochemistry and catalysis. The patterns produced by LEED can reveal whether the adsorbed molecules form a disordered layer or a well-defined, ordered overlayer, and how that order changes with coverage and electrode potential. princeton.edu

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| Benzene-1,4-diol | Hydroquinone, Quinol |

| Propan-2-ol | Isopropyl alcohol |

| N,N-dimethylacetamide | DMA |

| N,N-diethylformamide | DEF |

| Carbon Dioxide | CO₂ |

| Methane | CH₄ |

| Argon | Ar |

| Xenon | Xe |

| Krypton | Kr |

| Hydrogen Sulfide | H₂S |

| Agomelatine | - |

| Benzoquinone | - |

| Curcumin | - |

| Acetonitrile | - |

| Methanol (B129727) | - |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental properties of benzene-1,4-diol (B12442567) at the atomic and molecular level. iarjset.comnih.gov These methods solve the Schrödinger equation for the molecule, providing information about its energy, geometry, and electronic characteristics. iarjset.comnih.gov

The electronic structure of benzene-1,4-diol has been a subject of theoretical investigation to understand its reactivity and spectroscopic properties. iarjset.comresearchgate.net Quantum chemical calculations reveal the distribution of electrons within the molecule and the energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iarjset.comresearchgate.netuq.edu.au

The HOMO and LUMO are crucial for determining the molecule's chemical reactivity. iarjset.comuq.edu.au For benzene-1,4-diol, the HOMO is primarily located on the benzene (B151609) ring and the oxygen atoms of the hydroxyl groups, indicating these are the likely sites for electrophilic attack. researchgate.net Conversely, the LUMO is distributed over the aromatic ring. uq.edu.au The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and its ability to participate in charge transfer interactions. iarjset.com Studies have shown that the hydroxyl groups significantly influence the molecular orbitals. researchgate.net

Table 1: Frontier Molecular Orbital Energies of Benzene-1,4-diol

Note: The values are based on DFT calculations and may vary depending on the specific method and basis set used. acs.org

Theoretical methods are employed to map out the potential energy surfaces of chemical reactions involving benzene-1,4-diol. This includes the oxidation of hydroquinone (B1673460) to benzoquinone, a fundamental process in both chemistry and biology. ut.ac.irnih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the activation energies and reaction mechanisms. usu.edu

For instance, in the oxidation of hydroquinone, calculations can identify the structure of the semiquinone intermediate and the transition states leading to its formation and subsequent oxidation to quinone. ut.ac.ir These calculations help to elucidate the step-by-step process of the reaction, providing a level of detail that is often difficult to obtain experimentally. usu.edu The energetics of these pathways are crucial for understanding the kinetics and thermodynamics of the reactions. nih.govusu.edu

Quantum chemical calculations are highly effective in predicting various spectroscopic properties of benzene-1,4-diol, which can then be compared with experimental data for validation. iarjset.complos.org This includes vibrational (infrared and Raman) and electronic (UV-Visible) spectra. iarjset.com

By calculating the vibrational frequencies and their corresponding intensities, a theoretical vibrational spectrum can be generated. iarjset.com This aids in the assignment of experimental spectral bands to specific molecular vibrations. Similarly, the calculation of electronic transition energies and oscillator strengths allows for the prediction of the UV-Visible absorption spectrum. plos.org These predictions are valuable for identifying the compound and understanding its electronic transitions. iarjset.complos.org Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) can be used to predict NMR chemical shifts, providing further structural confirmation. iarjset.comresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of benzene-1,4-diol and its interactions with its environment. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of molecules over time, providing insights into dynamic processes. researchgate.netaip.org

The reactivity of benzene-1,4-diol can be significantly influenced by the solvent. MD simulations are used to study the solvation of hydroquinone in various solvents, revealing how solvent molecules arrange themselves around the solute and how this affects its properties and reactivity. arxiv.org

Simulations can model the hydrogen bonding interactions between the hydroxyl groups of benzene-1,4-diol and polar solvent molecules like water. arxiv.org This provides a molecular-level understanding of solvation shells and their impact on the electronic structure and reactivity of the solute. By analyzing the dynamics of the solvent molecules in the vicinity of benzene-1,4-diol, researchers can gain insights into how the solvent mediates chemical reactions.

Benzene-1,4-diol is known to form crystalline inclusion compounds called clathrates, where guest molecules are trapped within a host lattice of hydroquinone molecules. aip.orgnih.gov Molecular dynamics simulations are a powerful tool for investigating the formation, stability, and dynamics of these clathrates. aip.orgnih.govnih.gov

MD simulations can model the self-assembly of hydroquinone molecules in the presence of guest molecules (like CO2, CH4, or H2) to form the clathrate structure. researchgate.netnih.govuhu-ciqso.es These simulations provide insights into the role of guest molecules in stabilizing the clathrate lattice. nih.govuhu-ciqso.esacs.org Furthermore, simulations can be used to study the diffusion of guest molecules within the clathrate cavities and the conditions under which the clathrate structure becomes unstable and dissociates. researchgate.netnih.gov The stability of these clathrates is found to be dependent on factors like temperature and the loading of guest molecules. nih.gov

Table 2: Investigated Guest Molecules in Benzene-1,4-diol Clathrates

Note: The guest molecules play a crucial role in the formation and stability of the β-hydroquinone clathrate structure. nih.govuhu-ciqso.esacs.org

Theoretical Understanding of Redox Potentials and Electron Transfer Kinetics

Computational chemistry provides significant insights into the redox behavior of the benzene-1,4-diol (hydroquinone) system. Theoretical models are crucial for understanding the fundamental principles governing its oxidation-reduction potentials and the kinetics of electron transfer, which are central to its function as a reducing agent and antioxidant.

High-level ab initio calculations have been employed to study the interaction between hydroquinone and benzene molecules. nih.gov Studies calculating the intermolecular interaction energy using methods like Møller-Plesset second-order perturbation theory (MP2) and coupled cluster theory (CCSD(T)) have found that the binding energy between hydroquinone and benzene is larger than that of a benzene dimer. The analysis reveals that dispersion interaction is a key factor in the attraction between the two molecules. nih.gov Two primary conformations are found to be nearly isoenergetic: a T-shaped structure and a parallel, displaced structure. nih.gov

Theoretical calculations, such as the Complete Neglect of Differential Overlap (CNDO/2) molecular orbital (MO) method, have been effective in correlating electronic energies with experimentally determined standard redox potentials (E°). acs.org For benzenediol isomers and their derivatives, a strong correlation exists between the standard redox potential and both the energy of the Highest Occupied Molecular Orbital (HOMO) and the difference in total electronic energy (ΔE_T) between the neutral molecule (e.g., hydroquinone) and its cation radical (e.g., semiquinone radical). acs.org This correlation demonstrates that the redox potential is governed by factors influencing the HOMO energy level and the stability of the resulting radical cation. acs.org

Density Functional Theory (DFT) calculations, particularly at the B3LYP/6-311+G(d) level, have been used to understand the effect of substituents on the oxidation potential of hydroquinone derivatives like 1,4-dimethoxybenzene. nih.gov These studies show that the oxidation potential can be systematically modified by adding either electron-donating or electron-withdrawing groups to the aromatic ring. Electron-donating groups lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups increase it. nih.gov This theoretical approach allows for the rational design of redox shuttles with specific potentials for applications such as overcharge protection in lithium-ion batteries. nih.gov

The kinetics of the electron transfer in the hydroquinone/benzoquinone redox couple have also been investigated. Experimental electrochemical studies, such as cyclic voltammetry, show that the oxidation of hydroquinone exhibits moderately fast charge transfer kinetics. researchgate.net The separation between the anodic and cathodic peak potentials (ΔEp) in voltammograms provides a measure of these kinetics. For instance, a peak-to-peak separation of 71 mV has been reported for hydroquinone oxidation at a nano-architectured platinum electrode, indicating a quasi-reversible and rapid electron transfer process. researchgate.net The stability of the oxidized product, p-benzoquinone, is confirmed by the ratio of cathodic to anodic peak currents, which is typically close to unity. researchgate.net

| Theoretical Method | System Studied | Key Findings | Reference |

| CNDO/2 MO | Benzenediol Derivatives | Strong correlation between HOMO energy/ΔE_T and standard redox potential (E°). | acs.org |

| DFT (B3LYP/6-311+G(d)) | 1,4-dimethoxybenzene Derivatives | Substituents systematically alter oxidation potential; electron-donating groups decrease it, and electron-withdrawing groups increase it. | nih.gov |

| MP2 & CCSD(T) | Hydroquinone-Benzene Clusters | Binding energy is larger than the benzene dimer; T-shaped and parallel conformations are nearly isoenergetic. Dispersion forces are critical. | nih.gov |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology used to build models that correlate the structural features of molecules with their physicochemical properties. This statistical approach is valuable for predicting the properties of compounds like benzenoid hydrocarbons, including benzene and its derivatives such as hydroquinone, thereby reducing the need for extensive laboratory experiments. researchgate.net

QSPR models are developed by establishing a mathematical relationship between calculated molecular descriptors and experimentally measured properties. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic features. researchgate.net For benzenoid hydrocarbons, topological indices, which are derived from the graph representation of the molecule, have been successfully used in QSPR studies. researchgate.net

Recent research has focused on using novel entropy measures, based on the neighborhood degree sum of vertices in the molecular graph, as descriptors to predict various physical properties of benzene derivatives. The process involves:

Partitioning the edges of the molecular graph based on the degree sum of neighboring vertices.

Calculating neighborhood entropy measures from this partition.

Using regression analysis (e.g., linear or curvilinear) to build a model linking these entropies to experimental data. researchgate.net

Properties of benzenoid hydrocarbons that have been analyzed using QSPR models include the Gibbs energy of formation (GE) and Henry's Law constant (HL). researchgate.net Studies have shown that QSPR models based on specific topological indices can achieve high correlation coefficients (r > 0.99) for predicting these properties, indicating a strong predictive power. researchgate.net These models often outperform those based on more traditional indices like the Randić index or the sum-connectivity index. researchgate.net

The development of such robust QSPR models is crucial for screening new compounds and for understanding the underlying relationships between molecular structure and physical characteristics in the class of benzenoid hydrocarbons. researchgate.net

| Property | Description | Relevance to QSPR |

| Gibbs Energy (GE) | A thermodynamic potential that measures the maximum reversible work that may be performed by a system at constant temperature and pressure. | QSPR models can predict the thermodynamic stability of benzenoid hydrocarbons. researchgate.net |

| Henry's Law Constant (HL) | An indicator of the solubility of a gas in a liquid. | Used in QSPR to predict the partitioning behavior of volatile and semi-volatile benzenoid compounds between air and water. researchgate.net |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | Correlated in QSPR studies to understand intermolecular forces and molecular volume. researchgate.net |

| Critical Properties (T_c, P_c, V_c) | The critical temperature, pressure, and volume define the point at which distinct liquid and gas phases do not exist. | QSPR models are used to estimate these values, which are important for chemical engineering applications. researchgate.net |

Advanced Applications in Materials Science and Engineering

Polymer Chemistry and Macromolecular Architectures

The reactivity of its hydroxyl groups makes benzene-1,4-diol (B12442567) a valuable component in the synthesis and stabilization of a wide range of polymeric materials.

Monomer in Condensation Polymerization (e.g., Poly(ether ether ketone) (PEEK))

Benzene-1,4-diol serves as a critical di-hydroxylated monomer in the nucleophilic substitution-based condensation polymerization to produce high-performance thermoplastics. A prime example is its use in the synthesis of Poly(ether ether ketone) (PEEK), a semi-crystalline polymer renowned for its exceptional thermal stability, chemical resistance, and mechanical properties. google.com

In the synthesis of PEEK, the disodium (B8443419) salt of benzene-1,4-diol (disodium hydroquinoxide), formed by deprotonating hydroquinone (B1673460) with a strong base, acts as a nucleophile. wikipedia.org This nucleophilic monomer is then reacted with an electrophilic comonomer, typically 4,4′-difluorobenzophenone, in a high-boiling polar aprotic solvent. google.com The polymerization proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ions displace the fluoride (B91410) ions on the benzophenone (B1666685) monomer, forming an ether linkage and building the PEEK polymer chain. The para-positioning of the hydroxyl groups in benzene-1,4-diol is crucial for creating the linear, rigid backbone structure that imparts PEEK with its desirable properties. google.comwikipedia.org

Table 1: Key Monomers in PEEK Synthesis

| Monomer Role | Chemical Name | Common Name | Structure |

| Nucleophilic Monomer | Benzene-1,4-diol | Hydroquinone | C₆H₄(OH)₂ |

| Electrophilic Monomer | 4,4′-difluorobenzophenone | 4,4'-DFBP | C₁₃H₈F₂O |

Role in Cross-linking and Network Formation (e.g., Epoxy Resins)

Benzene-1,4-diol and its derivatives can function as chain extenders or curing agents in thermosetting polymer systems, such as epoxy resins. researchgate.net Epoxy resins consist of prepolymers or oligomers containing epoxide groups. The curing process involves chemically linking these prepolymers to form a rigid, three-dimensional cross-linked network.

Stabilization of Polymeric Materials (e.g., as a polymerization inhibitor/antioxidant)

One of the most widespread industrial applications of benzene-1,4-diol is as a polymerization inhibitor and antioxidant. wikipedia.orgchempoint.comspecialchem.com It is highly effective at preventing the premature and spontaneous polymerization of monomers that are susceptible to free-radical initiation, such as acrylic acid, methyl methacrylate (B99206), and styrene, during manufacturing, transportation, and storage. wikipedia.orgnih.govjinbangch.com

The inhibitory action of benzene-1,4-diol stems from its ability to act as a free-radical scavenger. wikipedia.orgresearchgate.net The process is typically initiated by free radicals, which can be generated by heat, light, or impurities. In the presence of oxygen, these radicals often form highly reactive peroxy radicals. Benzene-1,4-diol can readily donate a hydrogen atom from one of its hydroxyl groups to these radicals, neutralizing them and stopping the polymerization chain reaction from propagating. chempoint.comeastman.com In doing so, the hydroquinone itself is converted into a stable semiquinone radical, which is far less reactive and does not initiate further polymerization. This radical can then react with another free radical to form a stable, non-radical species. eastman.com

As an antioxidant, benzene-1,4-diol protects polymers from oxidative degradation, which can lead to a loss of mechanical properties, discoloration, and reduced service life. basf.com Phenolic compounds are well-known antioxidants that work by donating a hydrogen atom to terminate the free radicals generated during oxidation. nih.govresearchgate.net The resulting phenoxy radicals are resonance-stabilized, making them relatively unreactive. nih.gov This mechanism effectively interrupts the autoxidation cycle, preserving the integrity of the polymeric material. basf.com

Electroactive Materials and Devices

The reversible redox chemistry of the benzene-1,4-diol/p-benzoquinone couple is central to its application in advanced electroactive materials and energy storage devices.

Components in Organic Electronics (e.g., Conductive Polymers)

Benzene-1,4-diol and its derivatives are explored as components in the field of organic electronics, which utilizes carbon-based materials in electronic devices. The ability of hydroquinone to be easily and reversibly oxidized to p-benzoquinone makes it a valuable redox-active moiety. mdpi.com

This property can be harnessed in several ways. For instance, polyhydroquinone (PHQ) can be formed through electropolymerization on conductive substrates like graphite (B72142) felt. mdpi.comnih.gov The resulting PHQ-modified material exhibits pseudocapacitive behavior due to the fast and reversible redox cycling between the hydroquinone and benzoquinone states within the polymer film. nih.gov This redox activity is crucial for applications where charge storage and transfer are required. The incorporation of such redox-active polymers can enhance the performance of devices by facilitating electron transfer. nih.gov While intrinsically conducting polymers (ICPs) like PEDOT form the basis of many organic electronic devices, the unique redox characteristics of hydroquinone-based systems offer a complementary approach for creating functional electroactive materials. researchgate.netsigmaaldrich.com

Redox Flow Batteries (Electrochemical Energy Storage)

Aqueous organic redox flow batteries (AORFBs) represent a promising technology for large-scale, grid-level energy storage, and benzene-1,4-diol and its derivatives are key candidates for the positive electrolyte (catholyte). purdue.edu AORFBs store energy in chemical species dissolved in liquid electrolytes, which are stored in external tanks and pumped through an electrochemical cell.

The quinone/hydroquinone redox couple is attractive for these systems due to its ability to undergo a reversible two-electron, two-proton reaction. mdpi.com In the battery, hydroquinone can be oxidized to benzoquinone at the positive electrode during charging, and the reverse reaction occurs during discharge. This redox couple offers robust electrode kinetics and the potential for high cell voltages. harvard.edusemanticscholar.org

Research has focused on modifying the hydroquinone structure to improve its properties for battery applications. Key challenges include limited solubility and potential instability during long-term cycling. mdpi.comharvard.edu By adding electron-donating or electron-withdrawing groups to the benzene (B151609) ring, researchers can tune the molecule's redox potential and enhance its stability and solubility. mdpi.com For example, fully substituted hydroquinones have demonstrated significantly improved stability and high accessible capacity, with some derivatives showing very low capacity decay rates over extended cycling. mdpi.com

Table 2: Electrochemical Properties of a Hydroquinone-Based Symmetric Flow Cell

| Parameter | Value | Conditions |

| Molecule | 2,6-dimethyl-3,5-bis(morpholinomethylene)benzene-1,4-diol | asym-O-5 |

| Concentration | 0.1 M | In 1 M H₃PO₄ |

| Capacity Decay Rate | 0.45% / day | Over 4 weeks of potentiostatic cycling |

| Accessible Capacity | > 82% | - |

| Data sourced from a study on novel catholytes for aqueous organic redox flow batteries. mdpi.com |

This research highlights the potential of molecular engineering of benzene-1,4-diol to create cost-effective, safe, and durable energy storage solutions. mdpi.comsemanticscholar.org

Supramolecular Assemblies and Functional Frameworks

Benzene-1,4-diol is a versatile building block in supramolecular chemistry due to its rigid aromatic core and the hydrogen-bonding capabilities of its two hydroxyl groups. These features allow it to self-assemble into a variety of ordered, non-covalent structures, including clathrates, co-crystals, and as a component in larger, functional frameworks.

The ability of benzene-1,4-diol to form extensive hydrogen-bonded networks is fundamental to its role in constructing supramolecular assemblies. acs.org The para-disposition of the hydroxyl groups allows for the formation of linear chains or extended two-dimensional and three-dimensional networks. stackexchange.com

One of the most well-known examples is the β-polymorph of hydroquinone (β-HQ), which forms a porous host lattice capable of trapping small guest molecules within its cavities, creating structures known as clathrates. acs.orgnih.govtaylorfrancis.com This self-assembly is driven by hydrogen bonds between the hydroquinone molecules, which create a cage-like framework. acs.org The electrostatic potential within the cavity of the β-HQ apohost is shallow and highly symmetric, allowing for the inclusion of a variety of guest molecules. nih.gov

Table 2: Examples of Supramolecular Structures Involving Benzene-1,4-diol

| Structure Type | Interacting Molecules/Components | Key Interactions | Resulting Framework/Property | Reference |

|---|---|---|---|---|

| Clathrate | β-Hydroquinone (host), various small molecules (guest, e.g., methanol) | Hydrogen bonding (O-H···O) | Porous host lattice with guest inclusion cavities | acs.orgtaylorfrancis.com |

| Co-crystal | Hydroquinone, p-Benzoquinone | Hydrogen bonding, charge-transfer | Quinhydrone complex | nih.gov |

| Co-crystal | Hydroquinone, N,N-Dimethylacetamide (DMA) | Hydrogen bonding (O-H···O), C-H···O contacts | Stable binary crystalline solid | researchgate.net |

| Metal-Organic Framework (MOF) | Hydroquinone-based linkers, metal ions | Coordination bonds, hydrogen bonding | Redox-switchable porous material | researchgate.net |

Photonic Materials and Optical Applications

The unique electronic and chemical properties of benzene-1,4-diol and its derivatives have led to their use in various optical and photonic applications, most notably in photography and, more recently, in the fields of nonlinear optics and fluorescent sensing.

Historically, the most significant optical application of benzene-1,4-diol (hydroquinone) is its role as a developing agent in black-and-white photography. google.com In an alkaline solution, hydroquinone is a powerful reducing agent that can reduce silver halide crystals exposed to light into elemental silver, thus forming the dark areas of a photographic image. google.com For certain rapid "activation processing" methods, hydroquinone derivatives are incorporated directly into the photographic material itself. google.com

Beyond traditional photography, the conjugated π-system of the benzene ring and the electron-donating hydroxyl groups make benzene-1,4-diol a candidate for applications in nonlinear optics (NLO). NLO materials exhibit optical properties that change with the intensity of incident light, a phenomenon crucial for technologies like optical switching and frequency conversion. optica-opn.org Theoretical studies using density functional theory have investigated the NLO properties of systems combining hydroquinone and fullerenes, suggesting that such complexes could have potential applications in optoelectronic devices. researchgate.netdergipark.org.tr

In the realm of sensing, the optical properties of materials incorporating benzene-1,4-diol can be harnessed for detection. For example, luminescent metal-organic frameworks (LMOFs) have been designed for the ratiometric fluorescence sensing of hydroquinone. nih.gov In one such sensor, an LMOF (IRMOF-3) is functionalized with rhodamine B. The framework's intrinsic blue fluorescence is quenched upon interaction with hydroquinone through an electron transfer mechanism, while the red fluorescence of the rhodamine B remains stable. This change in the ratio of blue to red fluorescence allows for the quantitative detection of hydroquinone. nih.gov This demonstrates how the specific chemical reactivity of benzene-1,4-diol can be transduced into a measurable optical signal.

Environmental Chemical Transformations and Advanced Remediation

Photolytic and Radiolytic Degradation Mechanisms

The degradation of benzene-1,4-diol (B12442567) can be initiated by light (photolysis) or high-energy radiation (radiolysis). These processes involve a series of chemical reactions that break down the aromatic structure of the molecule.

Direct Photolysis and Photoreactivity

Direct photolysis occurs when benzene-1,4-diol absorbs light energy, leading to its decomposition. Studies have shown that benzene-1,4-diol is susceptible to degradation under illumination, with its concentration decreasing significantly when exposed to UV-visible light. redalyc.org In the absence of a catalyst, the photolysis of benzene-1,4-diol can still occur, although the rate may be lower compared to catalyzed reactions. redalyc.org The direct photolysis process can lead to the formation of various aromatic and ring-opened products. researchgate.net

Sensitized Photodegradation Processes

Sensitized photodegradation involves the use of a photosensitizer, a molecule that absorbs light and then transfers the energy to the target compound, in this case, benzene-1,4-diol, or to oxygen to create reactive oxygen species. This indirect process can enhance the degradation rate. For instance, in some photocatalytic systems, the degradation of organic pollutants is primarily driven by the formation of hydroxyl radicals (•OH). mdpi.commdpi.com Trapping experiments using various scavengers have been employed to identify the roles of different reactive species. For example, isopropyl alcohol is used to trap hydroxyl radicals, while benzoquinone can be used to investigate the role of superoxide (B77818) radicals (•O₂⁻). mdpi.comacs.org

Photocatalytic Degradation Pathways (e.g., TiO2, ZnO systems)

Photocatalysis is a highly effective method for degrading benzene-1,4-diol. This process utilizes semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) as photocatalysts. redalyc.orgresearchgate.net When these materials are illuminated with light of sufficient energy, they generate electron-hole pairs, which in turn produce highly reactive oxygen species (ROS) such as hydroxyl radicals and superoxide radicals. These ROS then attack and degrade the benzene-1,4-diol molecules.

The efficiency of photocatalytic degradation depends on several factors, including the type of photocatalyst, its concentration, the pH of the solution, and the presence of other substances. researchgate.networldscientific.com For example, nanocrystalline ZnO has been shown to be an effective photocatalyst for the degradation of benzene-1,4-diol under visible light, with the degradation following pseudo-first-order kinetics. worldscientific.comworldscientific.comresearchgate.net The optimal catalyst dosage and pH are crucial for maximizing degradation efficiency. worldscientific.com Similarly, TiO₂-based photocatalysts, sometimes doped with other materials like bismuth, have demonstrated high efficiency in degrading benzene-1,4-diol, achieving over 96% degradation in some cases. acs.orgacs.org The degradation mechanism often involves the formation of intermediate products before complete mineralization to carbon dioxide and water. researchgate.net

Interactive Data Table: Photocatalytic Degradation of Benzene-1,4-diol

| Photocatalyst | Light Source | Initial Concentration (mg/L) | Catalyst Dosage (g/L) | pH | Degradation Efficiency (%) | Reference |

| Nanocrystalline ZnO | Visible Light | 10 | 4 | Neutral | >85% after 10 hours | worldscientific.com |

| Au-ZnO | UV-Visible Light | 25 | Not Specified | Not Specified | Higher than ZnO alone | redalyc.org |

| Bi-HDQ-TiO₂ | UV Irradiation | Not Specified | Not Specified | Not Specified | 96.35% after 30 min | acs.orgacs.org |

| TiO₂ | Not Specified | 20 | 0.008 | Not Specified | Formation of intermediates | researchgate.net |

Biodegradation and Biotransformation in Environmental Systems

Microorganisms play a crucial role in the natural attenuation of benzene-1,4-diol in the environment. Various bacteria and fungi have evolved complex enzymatic systems to utilize this compound as a source of carbon and energy. nih.gov

Microbial Degradation Pathways (e.g., ring-fission reactions)

The microbial degradation of benzene-1,4-diol can proceed through different pathways depending on the availability of oxygen. nih.gov